molecular formula C₁₂₉H₂₁₁N₃₅O₄₈ B549688 Human proinsulin C-peptide CAS No. 33017-11-7

Human proinsulin C-peptide

Cat. No. B549688
CAS RN: 33017-11-7
M. Wt: 3020.3 g/mol
InChI Key: VOUAQYXWVJDEQY-QENPJCQMSA-N
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Description

C-peptide, also known as connecting peptide, connects the alpha and beta chains of proinsulin. It is formed in the endoplasmic reticulum following the removal of the signal peptide of pre-proinsulin . It plays an important role in the correct folding of insulin and the formation of disulfide bridges . C-peptide is a 31-amino acid polypeptide and is negatively charged .


Synthesis Analysis

In the synthesis of C-peptides, chain elongation is performed exclusively by the azide-fragment condensation method in solution . The synthetic human, dog, rat, and duck C-peptides and their analogues were proved to be homogeneous by several analytic means .


Molecular Structure Analysis

Structural studies of the C-peptide using 2D NMR spectroscopy indicate that the ensemble is a nonrandom structure and contains substructures with defined local conformations . The N-terminal region (residues 2-5) forms a type I beta-turn, whereas the C-terminal region (residues 27-31) presents the most well-defined structure of the whole molecule including a type III’beta-turn .


Chemical Reactions Analysis

The C-peptide is a fragment of proinsulin, the cleavage of which forms active insulin . In the syntheses of the C-peptides, chain elongation was performed exclusively by the azide-fragment condensation method in solution .


Physical And Chemical Properties Analysis

C-peptide is a 31-amino acid polypeptide and is negatively charged . In aqueous solution, the NOE patterns and chemical shifts indicate that the ensemble is a nonrandom structure and contains substructures with defined local conformations .

Scientific Research Applications

Summary of Application

C-peptide is a product of cleavage of proinsulin by a serine protease that occurs within the pancreatic β-cells, being secreted in similar amounts as insulin . Defective proinsulin processing has been implicated in the pathogenesis of both type 1 and type 2 diabetes .

Methods of Application

In the study, immunofluorescence with validated antibodies revealed that there was no detectable PC2 immunoreactivity in human β-cells and little PCSK2 mRNA by in situ hybridization .

Results or Outcomes

The study suggests that healthy human β-cells process proinsulin by PC1/3 but not PC2, revising the long-standing theory of proinsulin processing .

Vasculopathy Protection

Summary of Application

The biological activity of human C-peptide is instrumental in the prevention of diabetic neuropathy, nephropathy, and other vascular complications .

Methods of Application

C-peptide has multifaceted effects in animals and diabetic patients due to the activation of multiple cell signaling pathways, highlighting p38 mitogen-activated protein kinase and extracellular signal–regulated kinase ½, Akt, as well as endothelial nitric oxide production .

Results or Outcomes

The study suggests that C-peptide exhibits positive physiological effects on many organs and tissues, including the kidneys, nervous system, heart, vascular endothelium, and blood microcirculation .

Indicator of Insulin Biosynthesis and Secretion

Summary of Application

C-peptide is a useful independent indicator of insulin biosynthesis and secretion .

Methods of Application

The level of C-peptide in the serum can be measured and used as an indicator of beta cell secretory function .

Results or Outcomes

Equimolar amounts of C-peptide and insulin were found in the serum of subjects with a wide range of insulin values .

Immunotherapy of Type I Diabetes

Summary of Application

C-peptide fragments are successfully administered in immunotherapy of type I diabetes .

Methods of Application

The specific methods of application are not detailed in the source, but typically involve the administration of C-peptide fragments to patients with type I diabetes .

Results or Outcomes

The outcomes of this application are not detailed in the source, but the use of C-peptide fragments in immunotherapy has been successful .

Indicator of Beta Cell Secretory Function

Summary of Application

The C-peptide level can be used as an indicator of beta cell secretory function . This application is especially useful in diabetic patients who develop circulating insulin antibodies in response to exogenous bovine or porcine insulin therapy .

Methods of Application

The level of C-peptide in the serum can be measured and used as an indicator of beta cell secretory function .

Results or Outcomes

Equimolar amounts of C-peptide and insulin were found in the serum of subjects with a wide range of insulin values .

Marker of β-Cell Function

Summary of Application

The proinsulin–to–C-peptide (PI-to-CP) ratio, as an index of proinsulin secretion, is used as a marker of β-cell function .

Methods of Application

The specific methods of application are not detailed in the source, but typically involve the measurement of the PI-to-CP ratio in the serum .

Results or Outcomes

The study tested the hypothesis that the PI-to-CP ratio would be higher and associated with indices of β-cell function in African American adults relative to European American adults without type 2 diabetes .

Future Directions

C-peptide is a potential therapeutic agent for the treatment of diabetes-associated long-term complications . Its physiological effects and therapeutic potential are being studied, and it may be useful in assays to monitor changes in T cell autoimmunity and antigen-specific therapies for type 1 diabetes .

properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C129H211N35O48/c1-58(2)42-77(155-113(195)74(31-39-102(184)185)151-127(209)105(65(15)16)162-114(196)71(25-32-88(131)167)145-95(174)54-141-126(208)104(64(13)14)161-115(197)72(26-33-89(132)168)150-118(200)80(45-61(7)8)156-121(203)83(48-103(186)187)159-112(194)73(30-38-101(182)183)148-107(189)67(18)143-109(191)69(130)24-36-99(178)179)111(193)138-50-93(172)135-49-92(171)136-55-98(177)163-40-20-22-86(163)124(206)140-51-94(173)142-66(17)106(188)137-52-96(175)146-84(56-165)122(204)157-81(46-62(9)10)119(201)152-75(27-34-90(133)169)128(210)164-41-21-23-87(164)125(207)160-78(43-59(3)4)116(198)144-68(19)108(190)154-79(44-60(5)6)117(199)149-70(29-37-100(180)181)110(192)139-53-97(176)147-85(57-166)123(205)158-82(47-63(11)12)120(202)153-76(129(211)212)28-35-91(134)170/h58-87,104-105,165-166H,20-57,130H2,1-19H3,(H2,131,167)(H2,132,168)(H2,133,169)(H2,134,170)(H,135,172)(H,136,171)(H,137,188)(H,138,193)(H,139,192)(H,140,206)(H,141,208)(H,142,173)(H,143,191)(H,144,198)(H,145,174)(H,146,175)(H,147,176)(H,148,189)(H,149,199)(H,150,200)(H,151,209)(H,152,201)(H,153,202)(H,154,190)(H,155,195)(H,156,203)(H,157,204)(H,158,205)(H,159,194)(H,160,207)(H,161,197)(H,162,196)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,211,212)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,104-,105-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUAQYXWVJDEQY-QENPJCQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C129H211N35O48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186651
Record name Proinsulin C-peptide (human)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3020.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Human proinsulin C-peptide

CAS RN

33017-11-7, 59112-80-0
Record name Proinsulin C-peptide (human)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C-peptide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Proinsulin C-peptide (human)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
612
Citations
CE Munte, L Vilela, HR Kalbitzer… - The FEBS …, 2005 - Wiley Online Library
… Therefore the human proinsulin C-peptide structure presented in this work is expected to be … Human proinsulin C-peptide dissolved in 50% H 2 O/50% 2,2,2-trifluoroethanol-d2 does not …
Number of citations: 50 febs.onlinelibrary.wiley.com
T Kunt, S Schneider, A Pfützner, K Goitum… - Diabetologia, 1999 - Springer
… This study aimed to investigate the influence of human proinsulin C-peptide on the deformability of erythrocytes in C-peptide-deficient (Type I) diabetic patients. The study used a PC-…
Number of citations: 137 link.springer.com
DF Steiner - Diabetes, 1978 - Am Diabetes Assoc
… Amino acid sequence of human proinsulin C-peptide, with known substitutions occurring in eight other mammalian and one avian C-peptide shown alongside. Deletions occur in the …
Number of citations: 136 diabetesjournals.org
J Johansson, K Ekberg, J Shafqat, M Henriksson… - Biochemical and …, 2002 - Elsevier
The proinsulin C-peptide has been held to be merely a by-product in insulin biosynthesis, but recent reports show that it elicits both molecular and physiological effects, suggesting that …
Number of citations: 93 www.sciencedirect.com
V Cifarelli, P Luppi, MT Hubert, J He, J Piganelli… - Atherosclerosis, 2008 - Elsevier
Excessive proliferation of vascular smooth muscle cells (VSMCs) is one of the primary lesions in atherosclerosis development during diabetes. High glucose triggers VSMC proliferation …
Number of citations: 88 www.sciencedirect.com
Y Kobayashi, K Naruse, Y Hamada, E Nakashima… - Diabetologia, 2005 - Springer
Aims/hypothesis Proinsulin C-peptide is involved in several biological activities. However, the role of C-peptide in vascular smooth muscle cells is unclear. We therefore investigated its …
Number of citations: 72 link.springer.com
SB Souto, JR Campos, JF Fangueiro, AM Silva… - International Journal of …, 2020 - mdpi.com
A major hallmark of diabetes is a constant high blood glucose level (hyperglycaemia), resulting in endothelial dysfunction. Transient or prolonged hyperglycemia can cause diabetic …
Number of citations: 12 www.mdpi.com
T Kaneko, H Oka, M Munemura, T Oda… - Endocrinologia …, 1974 - jstage.jst.go.jp
First Department of Internal Medicine, University of Tokyo Faculty of Medicine, Tokyo 113 and Department of Bioorganic Chemistry Page 1 Endocrinol. Japon. 1974, 21 (2), 141 •` 145 …
Number of citations: 192 www.jstage.jst.go.jp
PE Oyer, S Cho, JD Peterson, DF Steiner - Journal of Biological Chemistry, 1971 - Elsevier
… For example, due to the have isolated is indeed the human proinsulin C-peptide, for it is distribution of proline residues throughout the peptides (Fig. 9) unlikely that an unrelated peptide …
Number of citations: 190 www.sciencedirect.com
YC Lim, MP Bhatt, MH Kwon, D Park, SH Na… - Journal of Investigative …, 2015 - Elsevier
… We previously demonstrated that human proinsulin C-peptide can protect against vasculopathy in diabetes; however, its role in impaired wound healing in diabetes has not been studied…
Number of citations: 73 www.sciencedirect.com

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